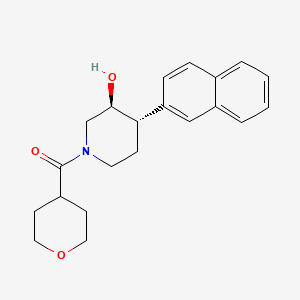![molecular formula C13H16N4O B4255643 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B4255643.png)
2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol
描述
2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol, also known as MPAE, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is a pyrimidine-based kinase inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases.
作用机制
2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol inhibits kinase activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target substrate, which ultimately leads to the inhibition of downstream signaling pathways. 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has been shown to have a high affinity for several kinases, which makes it a potent inhibitor.
Biochemical and Physiological Effects
2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has been shown to have several biochemical and physiological effects. In cancer cells, 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol inhibits cell growth and induces apoptosis. In Alzheimer's disease, 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function in animal models. 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol is its high potency as a kinase inhibitor. This makes it useful for studying the role of specific kinases in disease development. However, one limitation of 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol is its potential off-target effects, as it has been shown to inhibit several kinases. This can make it difficult to determine the specific role of a particular kinase in disease development.
未来方向
There are several future directions for the study of 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol. One area of research is the development of more selective kinase inhibitors that target specific kinases involved in disease development. Another area of research is the use of 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol in clinical trials.
Conclusion
In conclusion, 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol is a pyrimidine-based kinase inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. Its high potency as a kinase inhibitor makes it useful for studying the role of specific kinases in disease development. However, its potential off-target effects and the need for further clinical studies must be considered. Overall, 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol is a promising compound that has the potential to lead to the development of new and effective therapies for various diseases.
科学研究应用
2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including EGFR, HER2, and VEGFR2, which are involved in cancer cell growth and angiogenesis. 2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of GSK3β, a kinase that plays a role in the development of the disease.
属性
IUPAC Name |
2-[methyl-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-8-12(17(2)6-7-18)16-13(15-10)11-4-3-5-14-9-11/h3-5,8-9,18H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBDPWVNFWMXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B4255564.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255574.png)
![4-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4255585.png)
![N-1-adamantyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4255594.png)
![2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4255602.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4255607.png)
![2-fluoro-N-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B4255614.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine](/img/structure/B4255618.png)

![(4aS*,8aR*)-2-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)decahydroisoquinoline](/img/structure/B4255631.png)

![methyl (2R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B4255667.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-ethylpiperazine](/img/structure/B4255671.png)
